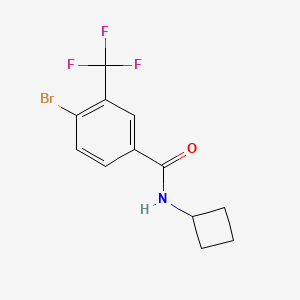

4-Bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF3NO/c13-10-5-4-7(6-9(10)12(14,15)16)11(18)17-8-2-1-3-8/h4-6,8H,1-3H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUDXBWURPFZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-3-(trifluoromethyl)benzoic Acid or Benzoyl Chloride

- Starting Material: Commercially available 3-(trifluoromethyl)benzoic acid or 3-(trifluoromethyl)benzoyl chloride.

Bromination: Electrophilic aromatic substitution is employed to selectively brominate the 4-position of the trifluoromethyl-substituted benzoic acid or benzoyl chloride.

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

- Conditions: Controlled temperature (0–25°C) to avoid polybromination.

- Outcome: Formation of 4-bromo-3-(trifluoromethyl)benzoic acid or corresponding benzoyl chloride after conversion.

Conversion to Benzoyl Chloride (if starting from acid):

- Reagents: Thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

- Conditions: Reflux in anhydrous solvent like dichloromethane or chloroform.

- Purpose: To activate the acid for subsequent amidation.

Amidation with Cyclobutylamine

- Reaction: Nucleophilic acyl substitution where cyclobutylamine attacks the benzoyl chloride.

- Reagents: Cyclobutylamine in stoichiometric or slight excess amounts.

- Conditions:

- Solvent: Anhydrous solvents such as dichloromethane, tetrahydrofuran (THF), or toluene.

- Temperature: 0°C to room temperature to control reaction rate and minimize side reactions.

- Base: Often a tertiary amine base like triethylamine (TEA) or pyridine is added to scavenge HCl formed during the reaction.

- Workup: The reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Br2 / FeBr3 | CCl4 or DCM | 0–25°C | 85–90 | Selective mono-bromination |

| Acid to Benzoyl Chloride | SOCl2, reflux | DCM or CHCl3 | Reflux (40–60°C) | 90–95 | Formation of acid chloride intermediate |

| Amidation | Cyclobutylamine, TEA | DCM, THF, or toluene | 0°C to RT | 80–88 | Controlled addition, base scavenges HCl |

Research Findings and Optimization Notes

- Selectivity: The presence of the trifluoromethyl group at the 3-position directs bromination to the 4-position due to its strong electron-withdrawing nature, enhancing regioselectivity.

- Amidation Efficiency: Using benzoyl chloride intermediates significantly improves the amidation efficiency compared to direct coupling with benzoic acids.

- Purification: Crystallization from appropriate solvents (e.g., ethyl acetate/hexane mixtures) yields high-purity products suitable for further applications.

- Environmental and Safety Considerations: Use of anhydrous conditions and careful handling of corrosive reagents like SOCl2 and bromine is critical. Continuous flow reactors can be employed industrially to improve safety and reproducibility.

- Alternative Methods: Direct amidation using coupling reagents such as EDCI or DCC with 4-bromo-3-(trifluoromethyl)benzoic acid and cyclobutylamine is possible but less common due to lower yields and more complex purification.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

Electrophilic Substitution: Reagents like bromine or chlorine.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Discovery and Development

4-Bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide is utilized in drug discovery due to its pharmacological properties. The trifluoromethyl group enhances the compound's stability and bioactivity, allowing it to interact effectively with various molecular targets, including enzymes and receptors. This interaction can modulate their activities, making the compound a candidate for further investigation in pharmacological studies .

2. Biological Activity

Research indicates that this compound exhibits potential biological activity by influencing molecular targets within biological systems. Interaction studies focus on its binding affinities and effects on various biological targets, which are crucial for assessing its therapeutic potential and safety profile .

Material Science Applications

1. Agrochemical Development

The compound is also explored in the development of agrochemicals. Trifluoromethylpyridine derivatives have been successfully integrated into crop protection strategies against pests, demonstrating the compound's versatility beyond medicinal applications .

2. Synthesis and Functionalization

The synthesis of this compound involves optimizing reaction parameters in industrial settings for efficiency. Techniques such as crystallization, distillation, and chromatography are employed to achieve high-purity products .

Case Study 1: Pharmacological Investigation

A study on the interaction of this compound with specific enzymes revealed significant modulation of enzyme activity. The compound was tested for its ability to increase cyclic adenosine monophosphate (cAMP) levels in human cell lines, showcasing its potential as a therapeutic agent .

Case Study 2: Agrochemical Efficacy

In agricultural research, compounds similar to this compound have been evaluated for their efficacy in pest control. The introduction of trifluoromethyl-containing agrochemicals has led to improved crop yields and reduced pesticide resistance among target pests .

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and bioactivity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Insights :

- The cyclobutyl group in the target compound introduces significant steric hindrance compared to aromatic or alkyl N-substituents in analogs (e.g., ). This may limit conformational flexibility but enhance binding specificity in protein pockets .

- Trifluoromethyl groups (CF₃) in the target and compounds contribute to high lipophilicity and metabolic stability, favoring blood-brain barrier penetration in CNS-targeted drugs .

Physicochemical Properties

While explicit data (e.g., logP, melting points) are scarce, trends can be inferred:

- Lipophilicity : CF₃-containing compounds (Target, ) exhibit higher logP values than methyl- or sulfonyl-substituted analogs ().

- Solubility : Piperidinylsulfonyl () and trimethoxy () groups enhance solubility in polar solvents, whereas CF₃ and cyclobutyl groups may reduce it .

- Crystallinity : Crystal structure studies () highlight that substituents like methoxy or bromo influence packing efficiency and polymorphism, critical for pharmaceutical formulation .

Research Findings and Tools

Biological Activity

4-Bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its biological activity.

Chemical Structure and Properties

Chemical Formula: C11H12BrF3N2O

Molecular Weight: 335.13 g/mol

CAS Number: 1508181-18-7

The compound features a bromine atom, a trifluoromethyl group, and a cyclobutyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit certain kinases, which play crucial roles in cellular signaling pathways.

- Receptor Modulation: It may act as a modulator of various receptors involved in cancer progression and inflammatory responses.

Antitumor Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated potent inhibition against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCT116 (colon cancer) | 0.64 | |

| Similar Benzamide Derivative | KMS-12 BM (multiple myeloma) | 0.64 | |

| Indazole Derivative | WM3629 (melanoma) | 0.0386 |

These results suggest that the compound may have potential as an anticancer agent, particularly against colorectal and multiple myeloma cancers.

Case Studies

-

In Vitro Studies:

In vitro assays have demonstrated that this compound inhibits cell proliferation in various cancer cell lines, with IC50 values indicating significant potency. For example, in HCT116 cells, the compound exhibited an IC50 value of approximately 0.64 µM, indicating effective inhibition of tumor growth. -

In Vivo Studies:

Animal models have been employed to assess the efficacy of this compound in suppressing tumor growth. In studies involving xenografts of human tumors in mice, treatment with the compound resulted in reduced tumor size compared to control groups, supporting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-N-cyclobutyl-3-(trifluoromethyl)benzamide?

- Methodological Answer : The compound is typically synthesized via amide coupling between 4-bromo-3-(trifluoromethyl)benzoic acid derivatives and cyclobutylamine. Key steps include:

- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or coupling agents (e.g., HATU, EDCI) to form an acyl chloride or active ester intermediate .

- Reaction with cyclobutylamine under controlled conditions (0–5°C, inert atmosphere) to minimize side reactions.

- Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures.

- Yield optimization requires monitoring reaction progress by TLC and adjusting stoichiometric ratios (e.g., 1.2:1 amine-to-acid ratio) .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- ¹H/¹³C NMR : Identify cyclobutyl protons (δ 2.0–3.5 ppm, multiplet patterns) and aromatic protons (δ 7.5–8.5 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -70 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.

- FT-IR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Q. What crystallization strategies are effective for this benzamide derivative?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) or diffusion layering (hexane over dichloromethane) promotes single-crystal growth.

- For X-ray crystallography, use SHELX-2018 for structure refinement. Mercury CSD 2.0 aids in visualizing packing motifs and void analysis .

- Monitor crystal stability under ambient conditions, as hygroscopicity or thermal sensitivity may require low-temperature data collection (e.g., 100 K) .

Advanced Research Questions

Q. How to resolve contradictory biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Statistical Validation : Perform dose-response assays in triplicate (e.g., IC₅₀ values) to identify outliers. Use ANOVA or Student’s t-test to assess significance .

- Substituent Analysis : Compare electronic effects (e.g., trifluoromethyl vs. bromo groups) using Hammett σ constants. Conflicting data may arise from steric hindrance overriding electronic contributions .

- Computational Docking : Employ Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions. Discrepancies between in vitro and in silico data may indicate off-target effects .

Q. What strategies optimize reaction yields when substituents exhibit conflicting electronic effects?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using a factorial design. For example, microwave-assisted synthesis (100–120°C, 30 min) enhances coupling efficiency for electron-deficient aryl bromides .

- Additive Screening : Introduce Lewis acids (e.g., ZnCl₂) to stabilize intermediates or scavenge byproducts (e.g., molecular sieves for water-sensitive steps) .

Q. How can computational methods predict the electronic effects of substituents on reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to map frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize charged intermediates in SNAr reactions .

Q. How to address ambiguities in X-ray crystallographic data for this compound?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL-2019 with TWIN/BASF commands to model overlapping lattices. Validate with R₁/Rw convergence metrics (<5% difference) .

- Disorder Modeling : For cyclobutyl ring disorder, apply PART/SUMP restraints. Mercury CSD’s packing similarity tool identifies comparable structures to guide refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.